molecular formula C7H7NO3 B7767831 4-Nitroanisole CAS No. 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)

4-Nitroanisole

Cat. No.: B7767831
CAS No.: 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
M. Wt: 153.14 g/mol
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Description

It is a pale yellow crystalline solid that is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds . The compound is characterized by a nitro group (-NO2) attached to the para position of a methoxy group (-OCH3) on a benzene ring.

Mechanism of Action

Target of Action

4-Nitroanisole, also known as 1-Methoxy-4-nitrobenzene, is a synthetic compound that primarily targets cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

The interaction of this compound with its targets involves a process called O-demethylation . This process involves the removal of a methyl group (CH3) from the compound, facilitated by the cytochrome P450 enzymes . The O-demethylation of this compound results in the formation of 4-nitrophenol .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of the compound to 4-nitrophenol through O-demethylation . This reaction is part of the broader metabolic pathway involving cytochrome P450 enzymes. The 4-nitrophenol product can then undergo further reactions, potentially leading to the formation of 1,2,4-benzenetriol and the release of nitrite .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized predominantly to 4-nitrophenol, which is then conjugated to sulfate or glucuronide and eliminated in the urine . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of 4-nitrophenol . This product can have various effects depending on its concentration and the specific cellular context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and degradation can be affected by factors such as temperature, pH, and the presence of other substances . Moreover, the compound’s action can be influenced by the specific characteristics of the biological environment, such as the presence and activity of cytochrome P450 enzymes .

Biochemical Analysis

Biochemical Properties

4-Nitroanisole is known to interact with various enzymes and proteins. In Rhodococcus sp. strain JS3073, a three-component cytochrome P450 system PnaABC was identified as this compound O-demethylase . This system initiates the degradation of this compound by O-demethylation to form 4-nitrophenol .

Cellular Effects

The cellular effects of this compound are primarily related to its degradation and metabolism. The degradation of this compound is initiated by O-demethylation to form 4-nitrophenol, which undergoes further degradation . This process influences cellular function by altering the metabolic pathways within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cytochrome P450 system. The PnaABC system initiates the O-demethylation of this compound to yield formaldehyde and 4-nitrophenol . This process involves binding interactions with the P450 enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It undergoes a temperature-sensitive photochemical nucleophilic aromatic substitution by a hydroxide ion in homogeneous solutions . The reaction regioselectivity dramatically changes with temperature .

Metabolic Pathways

The metabolic pathway of this compound involves its degradation by the PnaABC system, which initiates the O-demethylation of this compound to yield formaldehyde and 4-nitrophenol . This process involves the interaction of this compound with the P450 enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroanisole can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the nitration of anisole due to its simplicity and cost-effectiveness. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a catalyst such as palladium on carbon.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 4-Nitroanisole: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para positioning of the nitro and methoxy groups allows for distinct chemical behavior compared to its ortho and meta counterparts .

Properties

IUPAC Name

1-methoxy-4-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID9059208
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Molecular Weight

153.14 g/mol
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Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

531 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
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CAS No.

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
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Melting Point

48.9 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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